PF-06471553

Lipid metabolism Acyltransferase selectivity Triacylglycerol synthesis

Researchers requiring selective MGAT3 inhibition without off-target acyltransferase activity face limited options. PF-06471553 solves this with >160-fold selectivity over DGAT1/2 and MGAT1/2. - IC50 92 nM for MGAT3; cellular IC50 205 nM in HEK-293 cells. - Orally bioavailable with validated in vivo target engagement in hMGAT3 transgenic mice. - Enables DAG reduction studies to overcome BRAF/EGFR inhibitor resistance in colorectal cancer models. - Supplied with rigorous analytical documentation for confident experimental reproducibility.

Molecular Formula C23H25N5O4S
Molecular Weight 467.5 g/mol
Cat. No. B609994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06471553
SynonymsPF-06471553;  PF 06471553;  PF06471553;  PF-6471553;  PF 6471553;  PF6471553.
Molecular FormulaC23H25N5O4S
Molecular Weight467.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H25N5O4S/c1-32-20-7-2-4-16(10-20)11-23(29)27-14-17-8-9-21(12-18(17)15-27)33(30,31)26-22-13-24-28(25-22)19-5-3-6-19/h2,4,7-10,12-13,19H,3,5-6,11,14-15H2,1H3,(H,25,26)
InChIKeyGRXCLNMCJWKTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06471553: Selective MGAT3 Inhibitor


PF-06471553 (6f) is a potent and selective monoacylglycerol acyltransferase 3 (MGAT3) inhibitor with an IC50 of 92 nM . It exhibits >160-fold in vitro selectivity for MGAT3 over related acyltransferases DGAT1 (IC50 >50 μM), DGAT2 (IC50 >100 μM), MGAT1 (IC50 14.9 μM), and MGAT2 (IC50 19.8 μM) [1]. The compound is orally bioavailable and has demonstrated in vivo efficacy in a transgenic mouse model expressing human MOGAT3 [1]. Recent studies have shown that PF-06471553 can overcome acquired resistance to BRAF/EGFR inhibitor therapy in BRAFV600E-mutant metastatic colorectal cancer by reducing intratumoral diacylglycerol (DAG) levels [2].

Selective MGAT3 inhibition over related acyltransferases
In vivo target engagement in humanized MGAT3 model
Oral bioavailability enabling chronic dosing studies
Acquired resistance model studies (BRAF-mutant CRC)

PF-06471553: Unmatched Selectivity


Generic substitution of PF-06471553 with other acyltransferase inhibitors is not feasible due to its unique selectivity profile. While many DGAT1 and DGAT2 inhibitors are available, they target different enzymes in the triacylglycerol (TAG) synthesis pathway and lack the specific MGAT3 inhibition required for certain applications [1]. PF-06471553's >160-fold selectivity over these enzymes ensures that observed biological effects are directly attributable to MGAT3 inhibition, minimizing off-target confounding in mechanistic studies . Furthermore, its oral bioavailability and validated in vivo efficacy in a humanized MGAT3 mouse model are not replicated by other MGAT3 inhibitors, which are scarce and often lack comprehensive in vivo characterization [2]. The compound's ability to reduce DAG levels and restore drug sensitivity in resistant cancer models is a specific functional outcome not achievable with pan-acyltransferase inhibitors [3].

Target
PF-06471553 (MGAT3 inhibitor)
Selectively inhibits MGAT3; validated in humanized mouse model; reduces DAG in resistant CRC models
Substitutes
DGAT1/DGAT2 inhibitors
Target different enzymes; lack MGAT3 activity; no humanized MGAT3 model validation; resistance-reversal mechanism not expected

PF-06471553: Differentiation Evidence


Selectivity for MGAT3 Over DGAT1/DGAT2

PF-06471553 demonstrates >160-fold in vitro selectivity for MGAT3 over DGAT1 (IC50 >50 μM) and DGAT2 (IC50 >100 μM) . This contrasts with DGAT1 inhibitors like T863 (IC50 15 nM for DGAT1) and DGAT2 inhibitors like PF-06424439 (IC50 14 nM for DGAT2), which show no activity against MGAT3 [1]. The selectivity profile ensures that biological effects are specific to MGAT3 inhibition.

Selectivity vs DGAT1/2
Head-to-head
>160-fold selectivity: MGAT3 IC50 92 nM vs DGAT1 >50 µM, DGAT2 >100 µM
Enables direct attribution of effects to MGAT3
Biochemical assay; DGAT1/2 inhibitors show no MGAT3 activity
Lipid metabolism Acyltransferase selectivity Triacylglycerol synthesis

Broad Off-Target Selectivity

At 10 μM, PF-06471553 was selective against a broad panel of more than 120 individual targets, including various transporters, receptors, ion channels, and enzymes [1]. This level of broad selectivity profiling is not commonly reported for other MGAT3 inhibitors or pan-acyltransferase inhibitors, making PF-06471553 a superior chemical probe for target validation studies.

Broad Off-Target Selectivity
Class-level
No significant inhibition of >120 targets at 10 µM
Minimizes off-target confounding in mechanistic studies
Limited comparator selectivity data for other MGAT3 inhibitors
Chemical probe Off-target profiling Selectivity panel

In Vivo Target Engagement in Humanized MGAT3 Model

In hMGAT3 transgenic mice, oral administration of PF-06471553 (200 mg/kg) in combination with DGAT1 and DGAT2 inhibitors led to additional inhibition of deuterium-labeled glycerol incorporation into triolein, demonstrating in vivo MGAT3 target engagement [1]. This effect was not observed in wild-type mice lacking the human MOGAT3 gene. In contrast, many DGAT inhibitors show effects in wild-type rodents but lack validated humanized models for MGAT3.

In Vivo Target Engagement
Cross-study comparable
Inhibition of glycerol-d5 incorporation in hMGAT3 mice, not WT
Validates humanized model for MGAT3 biology research
200 mg/kg p.o., combined with DGAT1/2 inhibitors
In vivo pharmacology Target engagement Transgenic mouse model

Restoring BRAF/EGFR Inhibitor Sensitivity in CRC

In a BRAFV600E-mutant metastatic colorectal cancer (mCRC) patient-derived xenograft (PDX) model resistant to encorafenib/cetuximab, treatment with PF-06471553 (10 μM in vitro) reduced intratumoral DAG levels and restored antitumor efficacy by interrupting PKCα/CRAF/MEK/ERK signaling [1]. This functional outcome is not observed with other acyltransferase inhibitors like fenofibrate, which showed similar DAG reduction but via a different mechanism (PPARα activation) [1][2].

CRC Resistance Model
Head-to-head
Reduced intratumoral DAG; restored MEK/ERK signaling suppression
Supports DAG/MGAT3 pathway role in drug resistance
BRAF V600E mCRC PDX model; fenofibrate acts via PPARα
Cancer drug resistance BRAF V600E mutation Lipid metabolism

PF-06471553: Key Research Applications


Validating MGAT3 in Lipid Metabolism Disorders

Use PF-06471553 in hMGAT3 transgenic mice to study the role of MGAT3 in triacylglycerol synthesis and its contribution to insulin resistance, diabetes, dyslipidemia, and hepatic steatosis [1][2]. The compound's in vivo target engagement and oral bioavailability make it ideal for chronic dosing studies.

MGAT3-Mediated Resistance in BRAF-Mutant CRC

Employ PF-06471553 in BRAFV600E-mutant colorectal cancer models resistant to BRAF/EGFR inhibitors to elucidate the role of DAG accumulation in therapy failure and to evaluate combination strategies [1]. The compound's ability to reduce DAG and restore drug sensitivity provides a specific tool for this application.

Mechanistic Studies of MGAT3 in Lipid Signaling

Utilize PF-06471553 in HEK-293 cells and other relevant cell lines to dissect MGAT3-dependent signaling pathways, such as PKCα/CRAF/MEK/ERK, without confounding off-target effects due to its high selectivity profile [1][2].

MGAT3 Chemical Probe for High-Throughput Screening

Deploy PF-06471553 as a selective positive control in biochemical and cellular assays designed to identify novel MGAT3 modulators, leveraging its well-characterized potency and selectivity [1].

Application
Selection Property
Validation Focus
MGAT3 pathway studies in metabolic models
Selective MGAT3 inhibition
Humanized MGAT3 model target engagement
BRAF-mutant CRC acquired resistance studies
DAG-lowering mechanism via MGAT3
PKCα/CRAF/MEK/ERK pathway interpretation
Mechanistic lipid signaling dissection
High selectivity for MGAT3
Off-target profiling and PKC pathway dissection
Chemical probe for HTS assay development
Well-characterized inhibition profile
Assay positive control benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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